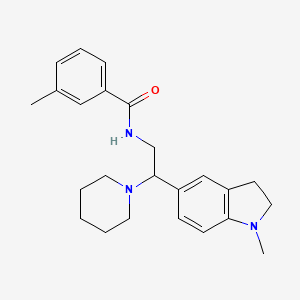

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18-7-6-8-21(15-18)24(28)25-17-23(27-12-4-3-5-13-27)19-9-10-22-20(16-19)11-14-26(22)2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKJADPZSGZFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C24H31N3O2

- Molecular Weight : 393.5 g/mol

- CAS Number : 922069-26-9

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, given its structural similarities to known neuroactive compounds.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A study highlighted that derivatives of indole, similar in structure to this compound, showed promising anti-AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

In Vivo Studies

In vivo studies have demonstrated the compound's ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) activity. Tissue distribution studies indicated that the compound binds nonspecifically in various brain regions, although specific binding sites remain to be elucidated .

Case Studies

Potential Applications

The unique structure of this compound suggests several therapeutic applications:

- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for Alzheimer's treatment.

- Anxiolytic Agents : Preliminary behavioral studies suggest effectiveness in reducing anxiety symptoms.

Comparative Analysis

The following table compares the biological activity of related compounds:

| Compound | AChE Inhibition | CNS Penetration | Anxiolytic Effects |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Indole Derivative A | Moderate | Yes | No |

| Indole Derivative B | Low | No | Yes |

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how is purity ensured?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the coupling of substituted indole and piperidine precursors. For example:

Amination : React 1-methylindolin-5-amine with a piperidine-containing electrophile to form the central ethylenediamine scaffold.

Benzamide Formation : Use 3-methylbenzoyl chloride to acylate the amine intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product.

Purity Validation : Analytical techniques include:

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- NMR (¹H/¹³C) for structural confirmation, focusing on methyl (δ 2.3–2.5 ppm) and piperidine protons (δ 1.5–2.8 ppm).

- Mass Spectrometry (ESI-MS) for molecular ion verification .

Advanced: How can competing reaction pathways (e.g., cyclization vs. acylation) be mitigated during synthesis?

Answer:

Competing pathways arise due to reactive intermediates. Mitigation strategies include:

- Temperature Control : Lower temperatures (0–5°C) suppress cyclization (e.g., benzimidazole formation observed in similar reactions ).

- Leaving Group Optimization : Use acyl chlorides instead of carboxylic acids to favor amide bond formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.

- Catalytic Additives : Additives like HOBt (hydroxybenzotriazole) improve coupling efficiency in peptide-like syntheses .

Basic: What analytical techniques are used to characterize the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–2.8 ppm, methyl groups at δ 2.3–2.5 ppm).

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₀N₃O: 376.2389).

Advanced: How is binding affinity to biological targets (e.g., receptors) quantitatively assessed?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates, equilibrium dissociation constant KD).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to calculate binding stoichiometry and affinity .

- Competitive Radioligand Binding Assays : Use tritiated ligands to determine IC₅₀ values in receptor-rich membranes.

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., PI3K) using ATP-Glo™ or fluorescence-based substrates.

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects (IC₅₀ values).

- Receptor Activation/Inhibition : Luciferase reporter assays (e.g., GPCR-coupled cAMP response) .

Advanced: How can contradictions in activity data across assays (e.g., cell-based vs. enzymatic) be resolved?

Answer:

- Orthogonal Assays : Validate enzymatic activity with cell-based assays (e.g., Western blot for downstream phosphorylation).

- Cellular Permeability Assessment : Use Caco-2 monolayers or PAMPA to determine if discrepancies arise from poor membrane penetration.

- Metabolite Profiling : LC-MS/MS to identify active metabolites in cell lysates .

Basic: How is the compound’s stability evaluated under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide bonds).

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to predict shelf life .

Advanced: What experimental designs are recommended for pharmacokinetic (PK) studies?

Answer:

- Randomized Block Design : Split animals into cohorts for IV/oral dosing, with repeated blood sampling over 24–72 hours.

- LC-MS/MS Quantification : Measure plasma concentrations to calculate Cmax, Tmax, and AUC.

- Compartmental Modeling : Use WinNonlin® to estimate clearance (CL) and volume of distribution (Vd) .

Basic: What structural analogs of this compound have been studied, and how do modifications affect activity?

Answer:

- Piperidine Substitution : Replacing piperidine with morpholine reduces logP but may improve solubility.

- Indole Methylation : 1-Methylindolin-5-yl analogs show enhanced metabolic stability over unmethylated variants.

- Benzamide Modifications : Electron-withdrawing groups (e.g., Cl at the 4-position) increase receptor affinity in related compounds .

Advanced: How can structure-activity relationship (SAR) studies optimize lead compounds?

Answer:

- Systematic Substituent Scanning : Synthesize derivatives with varied substituents (e.g., halogens, methyl, methoxy) on the benzamide and indole rings.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity.

- Free Energy Perturbation (FEP) : Molecular dynamics simulations to predict binding energy changes for virtual analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.